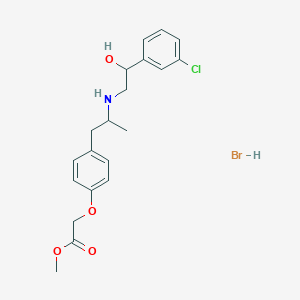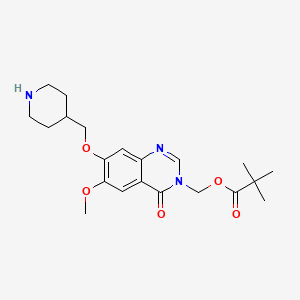
N-(5-bromopyridin-2-yl)-4-methyl-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromopyridin-2-yl)-4-methyl-1,3-thiazol-2-amine is a compound that features a brominated pyridine ring and a methyl-substituted thiazole ring connected by an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromopyridin-2-yl)-4-methyl-1,3-thiazol-2-amine typically involves the coupling of 5-bromo-2-aminopyridine with 4-methylthiazole-2-carboxylic acid or its derivatives. The reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The amine group can engage in coupling reactions with carboxylic acids or other electrophiles to form amide bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF (dimethylformamide).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can modify the thiazole ring.
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.
Industry:
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or electronic conductivity.
Mécanisme D'action
The mechanism of action of N-(5-bromopyridin-2-yl)-4-methyl-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine and thiazole moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
2-Hydroxy-5-bromopyridine: Shares the brominated pyridine ring but lacks the thiazole moiety.
5-Bromopyridine-2-carbaldehyde: Contains the brominated pyridine ring with an aldehyde group instead of the thiazole ring.
(5-Bromopyridin-2-yl)hydrazine: Features a hydrazine group attached to the brominated pyridine ring.
Uniqueness: N-(5-bromopyridin-2-yl)-4-methyl-1,3-thiazol-2-amine is unique due to the combination of the brominated pyridine and methyl-substituted thiazole rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Propriétés
Formule moléculaire |
C9H8BrN3S |
|---|---|
Poids moléculaire |
270.15 g/mol |
Nom IUPAC |
N-(5-bromopyridin-2-yl)-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H8BrN3S/c1-6-5-14-9(12-6)13-8-3-2-7(10)4-11-8/h2-5H,1H3,(H,11,12,13) |
Clé InChI |
HUXUMFOJLWFOTF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)NC2=NC=C(C=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,4-oxazepane](/img/structure/B8640049.png)



![5-[(2-Bromoethyl)(2-chloroethyl)amino]-2,4-dinitrobenzamide](/img/structure/B8640095.png)


![1'-Methanesulfonyl-1',2',3',6'-tetrahydro-[2,4']bipyridinyl-5-ol](/img/structure/B8640118.png)




